N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-methylphenoxy)acetamide
Description
N-{2-[4-(Dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-methylphenoxy)acetamide is a complex acetamide derivative featuring a dimethylamino-substituted phenyl group, a morpholine ring, and a 2-methylphenoxy moiety. Its structural design combines electron-donating (dimethylamino) and electron-withdrawing (morpholine) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-18-6-4-5-7-22(18)29-17-23(27)24-16-21(26-12-14-28-15-13-26)19-8-10-20(11-9-19)25(2)3/h4-11,21H,12-17H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQDEQHEWPVJPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-methylphenoxy)acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 8 µg/mL |
| Compound B | S. aureus | 4 µg/mL |
| Compound C | Klebsiella pneumoniae | 16 µg/mL |
Anticancer Properties
This compound has been investigated for its anticancer potential. Studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .
Case Study: In Vitro Anticancer Activity
In a study conducted on human cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound demonstrated IC50 values ranging from 10 to 20 µM across different cell lines, indicating potent anticancer activity.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Preliminary data suggest that the compound may act as an inhibitor of certain kinases involved in cell signaling pathways critical for cell proliferation and survival .
Comparison with Similar Compounds
N-(tert-butyl)-2-(4-(dimethylamino)phenyl)-2-(N-(1-naphthylmethyl)acetamide) acetamide (5g)
- Key Features : Contains a tert-butyl group and a naphthylmethyl substituent instead of morpholine.
- Synthesis : Yielded 42% via chromatography and crystallization .
- Physical Properties : Melting point (174°C) and Rf value (0.50) differ significantly from the target compound due to bulkier substituents.
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[(4′-methylbiphenyl-4-yl)oxy]acetamide
- Key Features: Shares the 2-methylphenoxy group but includes a sulfamoyl-linked oxazole ring.
- Relevance : Highlights how sulfonamide groups enhance solubility compared to morpholine .
Morpholine-Containing Analogues
N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-(3-nitrophenyl)acetamide (9e)
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
- Key Features : Morpholine is directly attached to the acetamide chain, similar to the target compound.
Substituent Position Effects
N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (11g)
- Key Features: 2,6-Dimethylphenoxy group vs. the target’s 2-methylphenoxy.
- Impact : Increased steric hindrance may reduce binding affinity compared to the target compound .
Comparative Data Table
Research Findings and Implications
- Synthesis Efficiency : Compounds with electron-withdrawing groups (e.g., nitro in 9e) show higher yields (up to 100%) compared to bulky substituents (e.g., 5g at 42%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
